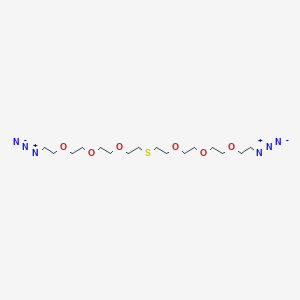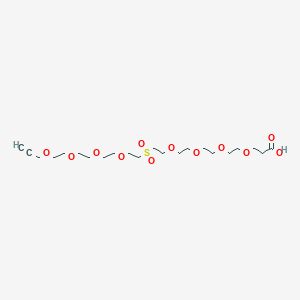
Propargyl-PEG4-Sulfone-PEG4-acid
概要
説明
Propargyl-PEG4-Sulfone-PEG4-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) forming a stable amide bond . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Propargyl-PEG4-Sulfone-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) forming a stable amide bond . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-Sulfone-PEG4-acid is C22H40O12S . It has a molecular weight of 528.6 g/mol . The functional group of this compound is Propargyl/Acid .Chemical Reactions Analysis
Propargyl-PEG4-Sulfone-PEG4-acid is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG4-Sulfone-PEG4-acid is 528.61 g/mol . The molecular formula is C22H40O12S . The elemental analysis shows that it contains C, 49.99%; H, 7.63%; O, 36.32%; S, 6.06% .科学的研究の応用
Click Chemistry
The propargyl groups in Propargyl-PEG4-Sulfone-PEG4-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages .
Formation of Stable Amide Bonds
The terminal carboxylic acid in Propargyl-PEG4-Sulfone-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in Propargyl-PEG4-Sulfone-PEG4-acid increases solubility in aqueous media . This property makes it useful in various biological applications where solubility is a key factor .
Bioconjugation
Propargyl-PEG4-Sulfone-PEG4-acid can be used for bioconjugation . It can serve as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Synthesis of Antibody-Drug Conjugates
This compound can be synthetically incorporated into antibody-drug conjugates . These are used in targeted drug delivery, which is a significant area of research in cancer therapy .
Development of Proteolysis-Targeting Chimeras (PROTACs)
Propargyl-PEG4-Sulfone-PEG4-acid can be used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This is a promising strategy for the treatment of diseases caused by dysregulated or overexpressed proteins .
作用機序
Target of Action
Propargyl-PEG4-Sulfone-PEG4-acid is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade .
Mode of Action
The compound contains a propargyl group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction allows the compound to form stable triazole linkages with its targets . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) forming a stable amide bond .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This system is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . By degrading specific proteins, the compound can alter cellular processes and potentially lead to desired therapeutic effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition to occur . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity .
Safety and Hazards
将来の方向性
Propargyl-PEG4-Sulfone-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that it has potential applications in the development of new drugs and therapies.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O12S/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35(25,26)21-19-34-17-15-32-13-11-30-9-7-28-5-3-22(23)24/h1H,3-21H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQXWXCUYMFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140375 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-Sulfone-PEG4-acid | |
CAS RN |
2055024-41-2 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



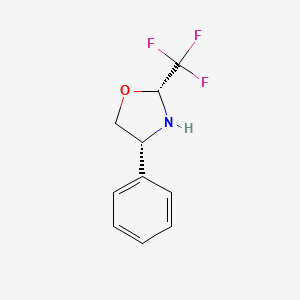
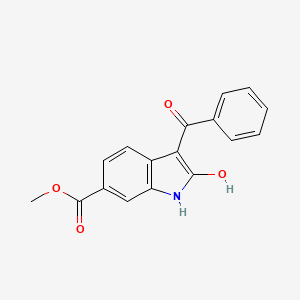
![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)
![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)
![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)
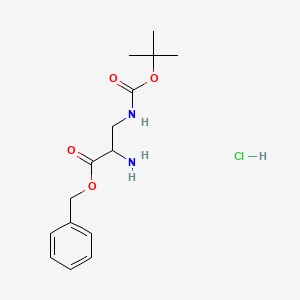
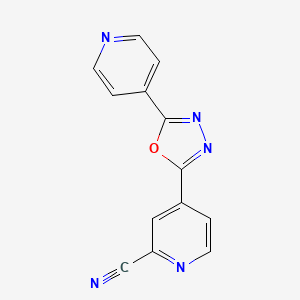
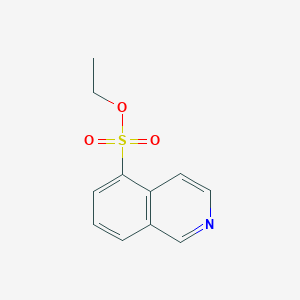
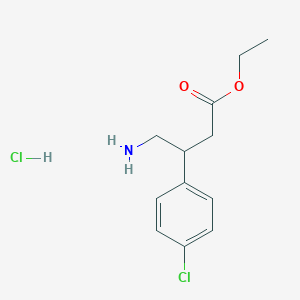

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)
